molecular formula C6H7N B081637 5-Hexynenitrile CAS No. 14918-21-9

5-Hexynenitrile

Cat. No.: B081637
CAS No.: 14918-21-9
M. Wt: 93.13 g/mol
InChI Key: JZYKFLLRVPPISG-UHFFFAOYSA-N
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Description

5-Hexynenitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hex-5-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYKFLLRVPPISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164187
Record name 5-Hexynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14918-21-9
Record name 5-Hexynenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14918-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexynenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexynenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.086
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different conformations 5-Hexynenitrile can adopt and how does this relate to its energy?

A1: this compound exhibits conformational flexibility due to rotations around its single bonds. Quantum mechanical calculations at the HF and MP2 levels of theory, using both double-zeta and triple-zeta basis sets, reveal five possible conformers: anti–anti (AA), anti–gauche (AG), gauche–anti (GA), gauche–gauche (GG trans), and gauche–gauche′ (GG′ cis) []. Interestingly, the calculations predict that the GG trans conformer is the most energetically favorable []. This stability order is supported by a model suggesting an attractive electrostatic interaction between the π-electron density of the triple bond and the closest hydrogen on the next-nearest-neighbor carbon [].

Q2: Has the microwave spectrum of this compound been studied, and if so, what does it tell us?

A2: Yes, microwave spectroscopy studies have identified three distinct conformers of this compound: AA, AG, and GA []. While the GG conformers (both cis and trans) are predicted to exist, they haven't been experimentally observed through microwave spectroscopy [].

Q3: Can this compound be used as a building block for synthesizing other compounds, particularly in the context of polymers?

A3: Yes, this compound can act as a monomer in copolymerization reactions. For instance, it can copolymerize with acetylene to produce novel cyclooctatetraene derivatives, expanding the possibilities for creating polymers with tailored properties [].

Q4: How does this compound interact with transition metals, and are there any notable applications?

A4: this compound can act as a ligand in transition metal complexes. One example involves its use in the synthesis of photolabile ruthenium polypyridyl crosslinkers, specifically Ru(biq)2(this compound)2 and Ru(bpy)2(this compound)2 []. These complexes are incorporated into PEG-based hydrogels and can be selectively degraded using different wavelengths of visible light (orange and blue) []. This property makes them promising candidates for applications in controlled release and responsive materials.

Q5: Can this compound be used in catalytic reactions, and if so, are there any examples?

A5: While this compound itself might not be catalytically active, it can be incorporated into catalytic systems. For example, a modified Cp*Ru complex containing a maleimide group was covalently linked to a cysteine residue of a protein (FhuA) []. This artificial metalloprotein successfully catalyzed the alkene-alkyne coupling reaction between 3-butenol and this compound, demonstrating a potential for biocatalytic applications [].

Q6: What analytical techniques are commonly used to characterize and study this compound?

A6: Several analytical techniques are useful for characterizing this compound. Gas chromatography, coupled with selective self-ion/molecule reactions and tandem mass spectrometry (GC-SSIMR-MS/MS), enables rapid isomer differentiation []. This technique is particularly valuable as it can distinguish this compound from other isomers within minutes []. Additionally, microwave spectroscopy provides valuable information about the conformational landscape of the molecule []. Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and characterize chemical bonds []. Finally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and dynamics of the molecule.

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